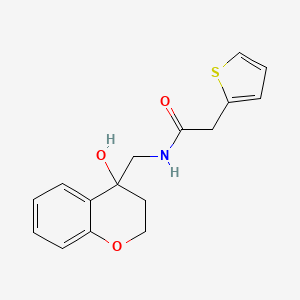
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as HTA-1, is a novel compound that has attracted attention from the scientific community due to its potential therapeutic applications. HTA-1 is a small molecule that belongs to the family of chroman derivatives, which have been shown to possess antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress in cells, which can lead to the activation of various signaling pathways that regulate cell growth and survival. This compound has also been found to inhibit the activity of enzymes that produce pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cells and animal models. These include the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the improvement of endothelial function. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide for lab experiments is its small molecular size, which makes it easy to synthesize and modify. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays. This compound also has limited bioavailability, which can limit its therapeutic potential in vivo.
Direcciones Futuras
There are several future directions for the research on N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of more potent derivatives of this compound that can overcome its limitations in terms of solubility and bioavailability. Another area of interest is the investigation of the molecular targets of this compound and its mechanism of action in various diseases. Finally, the therapeutic potential of this compound in clinical trials needs to be explored further to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide involves a multi-step process that starts with the reaction of 4-hydroxychroman-4-methanol with thiophene-2-carboxylic acid, followed by the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product, this compound. The purity of this compound can be further improved by recrystallization using ethanol as a solvent.
Aplicaciones Científicas De Investigación
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in animal models of these diseases.
In cardiovascular research, this compound has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of smooth muscle cells, which are all important factors in the development of atherosclerosis and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(10-12-4-3-9-21-12)17-11-16(19)7-8-20-14-6-2-1-5-13(14)16/h1-6,9,19H,7-8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMJUZFQFJOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
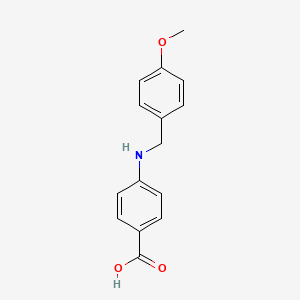
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)
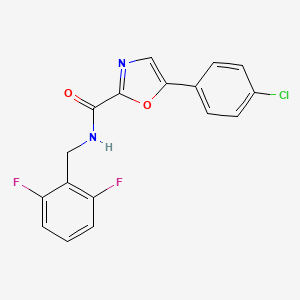
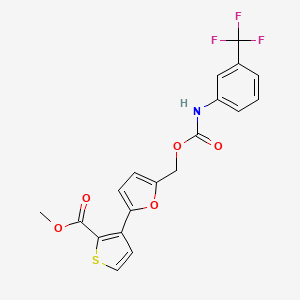
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
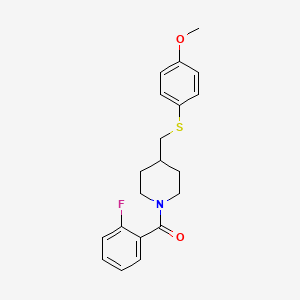
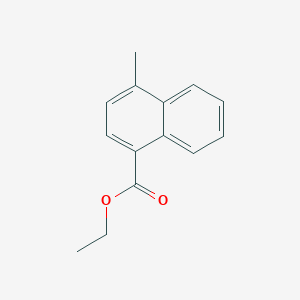
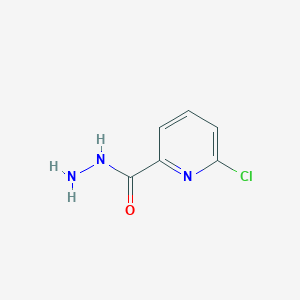
![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

